molecular formula C15H17FN2O2 B2604076 1-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2361712-02-7

1-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2604076
CAS No.: 2361712-02-7
M. Wt: 276.311
InChI Key: JOFNPFHAAXNFHV-UHFFFAOYSA-N
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Description

1-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a piperazine ring substituted with a 3-fluorophenyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one is unique due to its specific combination of a 3-fluorophenyl group and a prop-2-en-1-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[4-[2-(3-fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-2-14(19)17-6-8-18(9-7-17)15(20)11-12-4-3-5-13(16)10-12/h2-5,10H,1,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFNPFHAAXNFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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